![molecular formula C20H20N2O2 B2420565 (2E)-4,4-dimethyl-3-oxo-2-[(4-phenoxyanilino)methylidene]pentanenitrile CAS No. 1025129-86-5](/img/structure/B2420565.png)
(2E)-4,4-dimethyl-3-oxo-2-[(4-phenoxyanilino)methylidene]pentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-4,4-dimethyl-3-oxo-2-[(4-phenoxyanilino)methylidene]pentanenitrile, also known as 4-PAM or 4-PAM-CN, is an organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in water and has a melting point of approximately 150°C. 4-PAM is a derivative of aniline and is used as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. It is also used as a reagent in the synthesis of drugs and other compounds.
Applications De Recherche Scientifique
Catalytic and Structural Properties of Zinc Complexes
Zinc complexes derived from pivaloyl-cyanoxime exhibit notable catalytic and structural properties. In a study by Opalade et al. (2017), two complexes, [Zn(PiCO){H(PiCO)2}(H2O)] and tetranuclear Zn complex [Zn4(μ3-OH)2(PiCO)6 (H2O)4], were synthesized and thoroughly characterized. The structural flexibility and multidentate nature of pivaloyl-cyanoxime allow these complexes to serve as structural models for naturally occurring Zn-containing enzymes. Additionally, one of the complexes demonstrated efficient catalytic performance in the transesterification of various esters under mild conditions, marking it as a potential candidate for green catalysis applications (Opalade et al., 2017).
Anticancer Properties of Organotin(IV) Complexes
Baul et al. (2009) studied amino acetate functionalized Schiff base organotin(IV) complexes, revealing their potential as anticancer drugs. These complexes, characterized by various spectroscopic techniques, exhibited notable cytotoxicity against several human tumor cell lines. The most cytotoxic triphenyltin(IV) compound demonstrated higher efficacy than conventional drugs like doxorubicin, cisplatin, and etoposide, suggesting their significant potential in cancer treatment (Baul et al., 2009).
Chemical Synthesis and Applications
In the field of chemical synthesis, various studies explore the utility and structural intricacies of compounds with similar structural motifs. For instance, the synthesis of dimethylbutatrienone through specific pyrolysis methods opens avenues for producing intricate chemical structures with potential applications in various industries (Brown et al., 1991). Additionally, the formation of unexpected inclusion complexes, such as the one involving metal-free phthalocyanine and oxalic acid, sheds light on the fascinating intermolecular interactions and crystal structures that can arise during chemical reactions (Liu et al., 2002).
Propriétés
IUPAC Name |
(2E)-4,4-dimethyl-3-oxo-2-[(4-phenoxyanilino)methylidene]pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-20(2,3)19(23)15(13-21)14-22-16-9-11-18(12-10-16)24-17-7-5-4-6-8-17/h4-12,14,22H,1-3H3/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXLLBIJMLQECV-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=CC=C(C=C1)OC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/NC1=CC=C(C=C1)OC2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4,4-dimethyl-3-oxo-2-[(4-phenoxyanilino)methylidene]pentanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


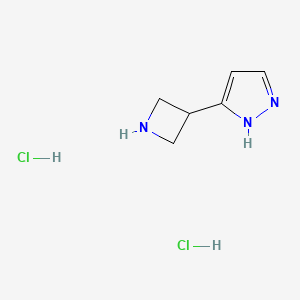
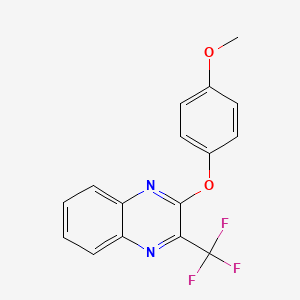
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2420488.png)
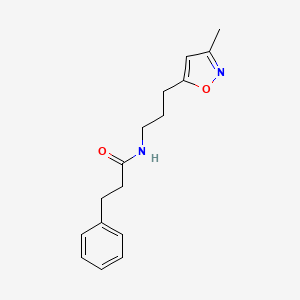
![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2420493.png)
![2-{[(4-Ethylbenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2420496.png)
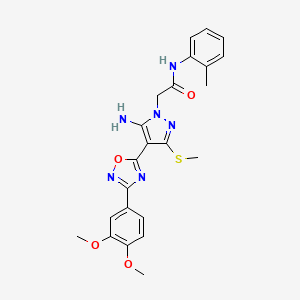
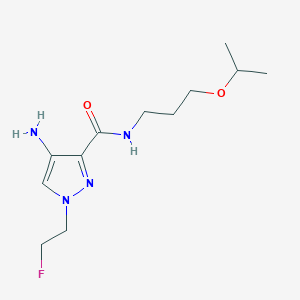
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2420499.png)

![5-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2420503.png)

![4,6-Dimethoxy-2-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2420505.png)